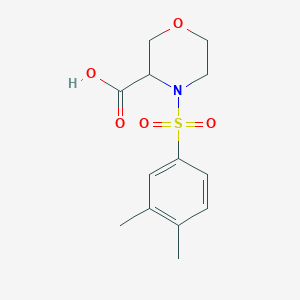
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular weight of 329.42 g/mol and a melting point of 186-189°C.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA synthesis and repair, cell cycle progression, and protein synthesis. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, including the development of new anticancer drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields such as antifungal and antibacterial agents, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid and its potential toxicity, which will be important for the development of safe and effective drugs based on this compound.
Conclusion:
In conclusion, 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, antifungal and antibacterial properties, and anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential toxicity, but the future looks bright for this exciting compound.
Synthesemethoden
The synthesis of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 3,4-dimethylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid. The yield of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is typically around 70-80%, and the purity can be improved using recrystallization techniques.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-3-4-11(7-10(9)2)20(17,18)14-5-6-19-8-12(14)13(15)16/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYTJKRKCFQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

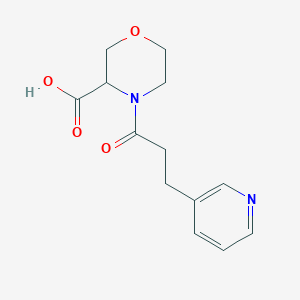
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
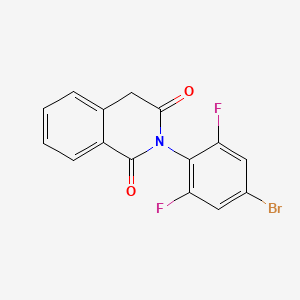
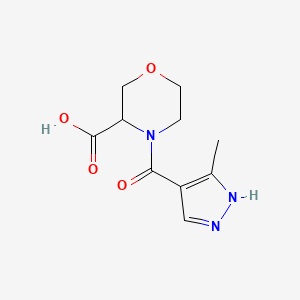
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)

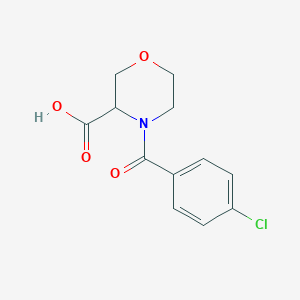
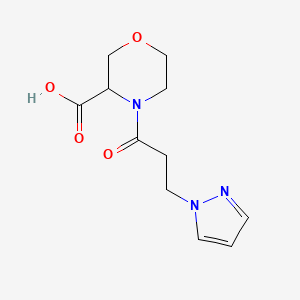
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

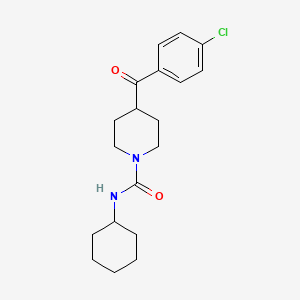
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)